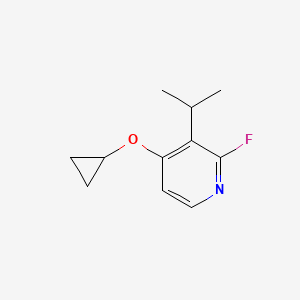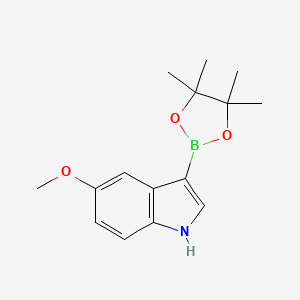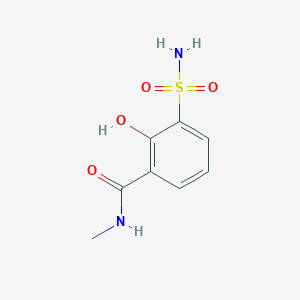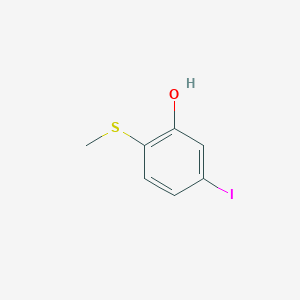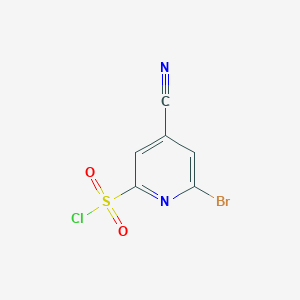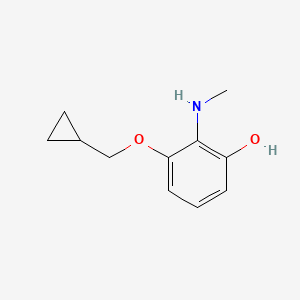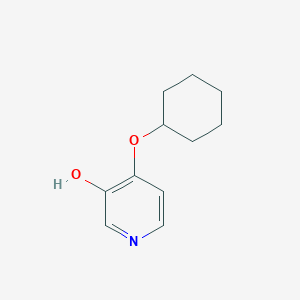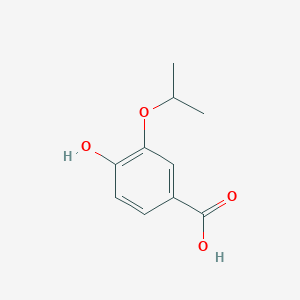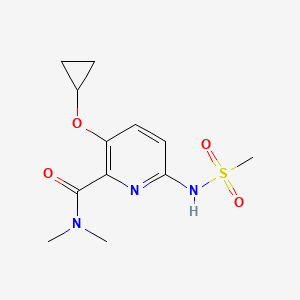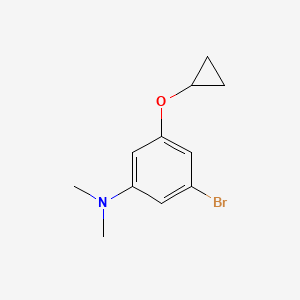
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves several stepsThe reaction conditions typically involve the use of bromine in a suitable solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include metal fluorides, palladium-based catalysts, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and molecular binding.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline can be compared with other similar compounds such as:
- 3-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
These compounds share similar structural features but differ in the position of the bromine atom and the presence of other functional groups. The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
3-bromo-5-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)9-5-8(12)6-11(7-9)14-10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
KOICWTICQZAQLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


